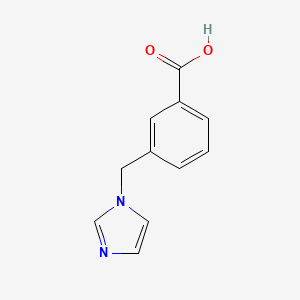

3-Imidazol-1-ylmethyl-benzoic acid

Overview

Description

“3-Imidazol-1-ylmethyl-benzoic acid” is a compound with the molecular formula C11H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a benzoic acid group. The molecular weight of the compound is 202.21 g/mol .

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a wide range of chemical reactions, but specific reaction mechanisms for this compound are not detailed in the available literature.

Scientific Research Applications

Coordination Polymers and Structural Diversity

3-Imidazol-1-ylmethyl-benzoic acid is prominently used in the synthesis of coordination polymers. These polymers are noted for their structural diversity, which is influenced by the coordination modes and conformations of the ligand. For instance, Ji et al. (2012) synthesized a series of zinc and cadmium coordination polymers using a bifunctional ligand related to this compound, which exhibited diverse structures including meso-helical chain structures and 3D supramolecular networks (Ji et al., 2012). Additionally, the synthesis of a one-dimensional coordination polymer of nickel(II) with 4′-(imidazol-1-ylmethyl)benzoate anion by Fan et al. (2001) highlights the compound's versatility in forming different dimensional structures (Fan et al., 2001).

Luminescent and Sensing Properties

The imidazole derivatives of this compound are effective in sensing applications. Emandi et al. (2018) developed fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. These sensors demonstrated high selectivity and sensitivity, showcasing the compound's potential in environmental monitoring and safety applications (Emandi et al., 2018).

Adsorption Studies

Kharitonova et al. (2005) studied the adsorption of benzene derivatives, including those containing imidazole heterocycles like this compound, on active carbons. This research is significant for understanding the adsorption characteristics of these compounds in water purification and environmental remediation (Kharitonova et al., 2005).

Antimicrobial Applications

Dahiya (2008) synthesized a series of imidazole analogs, including derivatives of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, for antimicrobial studies. These compounds exhibited potent bioactivity against fungi and bacteria, highlighting their potential in medical and pharmaceutical research (Dahiya, 2008).

Catalysis and Corrosion Inhibition

Rbaa et al. (2020) investigated new N-heterocyclic compounds based on 8-hydroxyquinoline, including benzimidazole derivatives, for their efficiency as corrosion inhibitors. This research contributes to the understanding of these compounds in industrial applications, particularly in protecting metals against corrosion (Rbaa et al., 2020).

Future Directions

Imidazole and its derivatives have been the focus of many research studies due to their broad range of chemical and biological properties . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including “3-Imidazol-1-ylmethyl-benzoic acid”, due to their versatility and utility in a number of areas .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives interact with various targets such asMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in . For instance, imidazole can catalyze the oxidative demethylation of sarcosine .

Biochemical Pathways

Imidazole derivatives are known to influence a broad range of biochemical pathways due to their interaction with various targets .

Pharmacokinetics

The molecular weight of the compound is202.21 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Analysis

Biochemical Properties

The role of 3-Imidazol-1-ylmethyl-benzoic acid in biochemical reactions is not well-documented in the literature. Imidazole, a core component of the compound, is known to play a significant role in various biochemical processes. Imidazole is a key component of some natural products such as histidine, purine, histamine, and DNA-based structures

Cellular Effects

Compounds containing imidazole have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Molecular Mechanism

Imidazole-containing compounds are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Imidazole, a core component of the compound, is known to be involved in various metabolic processes .

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQPNWMJMSQCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

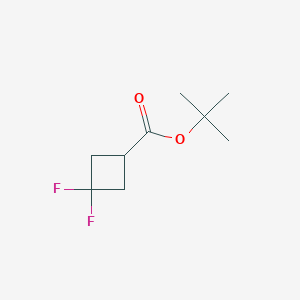

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

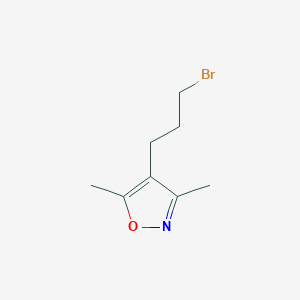

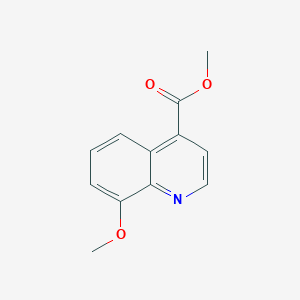

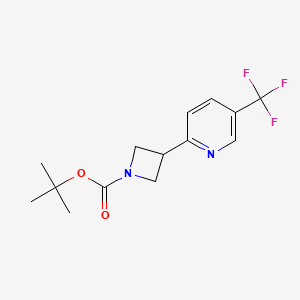

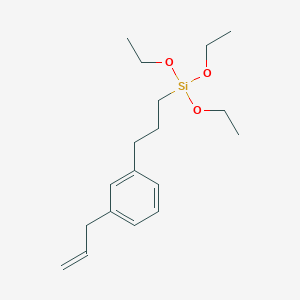

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate](/img/structure/B3099868.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)

![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)